molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No. B1334543
Key on ui cas rn: 268551-65-1
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

N-tert-butoxycarbonyl-thiourea (0.600 g, 3.40 mmole) was suspended in ethanol (5 mL) and the mixture was cooled in an ice-water bath. To this mixture was added a solution of bromo-thioacetic acid S-ethyl ester (0.880 g [75% pure]; 3.61 mmole) in ethanol (5 mL). Following completion of the addition, the mixture was warmed to room temperature and stirred overnight. After 20 hours, the reaction was concentrated. The residue was partitioned between methylene chloride and water. The organic phase was washed with water and brine. The aqueous phases were then backwashed with methylene chloride. The two organic phases were combined, dried over sodium sulfate and concentrated. The crude material was purified by chromatography over silica gel eluted with 20% v/v ethyl acetate in hexanes, to give (4-ethylsulfanyl-thiazol-2yl)-carbamic acid tert-butyl ester (0.514 g, 58%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([NH2:11])=[S:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:12]([S:14][C:15](=O)[CH2:16]Br)[CH3:13]>C(O)C>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[S:10][CH:13]=[C:12]([S:14][CH2:15][CH3:16])[N:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(=S)N
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)SC(CBr)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
completion of the addition
WAIT
Type
WAIT
Details
After 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with 20% v/v ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)SCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.514 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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